molecular formula C24H27O4P B13828843 Tris(o-ethylphenyl) phosphate CAS No. 3862-08-6

Tris(o-ethylphenyl) phosphate

Cat. No.: B13828843
CAS No.: 3862-08-6
M. Wt: 410.4 g/mol
InChI Key: DTOOHWOPSUKNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(o-ethylphenyl) phosphate is an organophosphorus compound with the molecular formula C24H27O4P. It is a triaryl phosphate ester, known for its use as a flame retardant and plasticizer. This compound is characterized by its stability and effectiveness in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(o-ethylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with o-ethylphenol in the presence of a base. The reaction proceeds through the formation of intermediate phosphorochloridates, which are then further reacted with o-ethylphenol to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tris(o-ethylphenyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(o-ethylphenyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(o-ethylphenyl) phosphate involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. The pathways involved include the inhibition of acetylcholinesterase and other esterases, leading to disruptions in normal cellular processes .

Comparison with Similar Compounds

  • Tris(2-chloroethyl) phosphate
  • Tris(2-butoxyethyl) phosphate
  • Tris(2-ethylhexyl) phosphate
  • Triphenyl phosphate
  • Triethyl phosphate
  • Tributyl phosphate

Comparison: Tris(o-ethylphenyl) phosphate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Compared to tris(2-chloroethyl) phosphate, it is less toxic and more environmentally friendly. Its flame retardant efficiency is comparable to tris(2-butoxyethyl) phosphate, but it offers better compatibility with certain polymers. The presence of o-ethyl groups enhances its stability and effectiveness as a plasticizer .

Properties

CAS No.

3862-08-6

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

IUPAC Name

tris(2-ethylphenyl) phosphate

InChI

InChI=1S/C24H27O4P/c1-4-19-13-7-10-16-22(19)26-29(25,27-23-17-11-8-14-20(23)5-2)28-24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3

InChI Key

DTOOHWOPSUKNJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CC)OC3=CC=CC=C3CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.